N-(5-carbamoyl-1-ethyl-1H-pyrazol-4-yl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-{[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a heterocyclic compound featuring a pyrazole ring Pyrazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro and ethyl groups: These groups can be introduced via substitution reactions using reagents like ethyl bromide and thionyl chloride.
Coupling reactions: The final step involves coupling the pyrazole derivatives to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-{[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-{[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting enzyme activity, modulating receptor function, or interfering with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid
- 1-Methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid
Uniqueness
4-{[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE stands out due to its specific substitution pattern and the presence of both chloro and ethyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C12H15ClN6O2 |
---|---|
Molecular Weight |
310.74 g/mol |
IUPAC Name |
4-[(4-chloro-2-ethylpyrazole-3-carbonyl)amino]-2-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H15ClN6O2/c1-3-18-9(7(13)5-15-18)12(21)17-8-6-16-19(4-2)10(8)11(14)20/h5-6H,3-4H2,1-2H3,(H2,14,20)(H,17,21) |
InChI Key |
QBPTYYKILKXVHK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NC(=O)C2=C(C=NN2CC)Cl)C(=O)N |
Origin of Product |
United States |
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